Fmoc-Gly-Gly-OH

Vue d'ensemble

Description

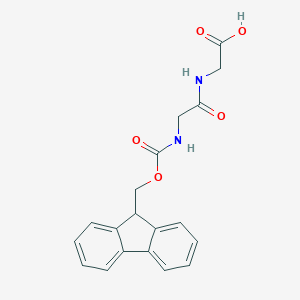

Fmoc-Gly-Gly-OH: N-9-Fluorenylmethoxycarbonylglycylglycine , is a compound widely used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a dipeptide consisting of two glycine residues. This compound is particularly valued for its role as a lysosomally cleavable linker in the construction of antibody-drug conjugates (ADC) and bioconjugation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fmoc Protection: The synthesis of Fmoc-Gly-Gly-OH typically begins with the protection of the glycine amino group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the Fmoc group is used as a temporary protecting group for the amine at the N-terminus .

Analyse Des Réactions Chimiques

Types of Reactions

Deprotection: The Fmoc group can be removed under basic conditions, typically using a solution of 20% piperidine in N,N-dimethylformamide (DMF).

Coupling Reactions: Fmoc-Gly-Gly-OH can undergo further peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Fmoc-Cl: Used for the initial protection of the glycine amino group.

DCC and DMAP: Used for peptide coupling reactions.

Piperidine in DMF: Used for deprotection of the Fmoc group

Major Products

Dipeptides and Polypeptides: Formed through successive coupling reactions.

Dibenzofulvene: A byproduct formed during the deprotection of the Fmoc group.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Synthesis

Fmoc-Gly-Gly-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its Fmoc (fluorenylmethoxycarbonyl) protection group allows for selective deprotection, facilitating the stepwise assembly of peptides. The compound's structural properties enable the formation of various peptide sequences necessary for biochemical research.

Table 1: Peptide Synthesis Parameters

| Parameter | Details |

|---|---|

| Synthesis Method | Solid-Phase Peptide Synthesis |

| Protection Group | Fmoc |

| Typical Yield | 70-90% in optimized conditions |

| Common Solvents | DMF, DCM |

Drug Development

Application in Drug Development

This compound is pivotal in the development of peptide-based drugs. Its ability to form stable linkages with therapeutic agents enhances drug targeting and efficacy. The compound is particularly relevant in designing drugs that interact with specific receptors or biological pathways.

Case Study: Antibody-Drug Conjugates (ADCs)

In a study on ADCs, this compound was employed as a linker connecting antibodies to cytotoxic agents. This strategic use allowed for targeted delivery of drugs to cancer cells while minimizing systemic toxicity. The linker was designed to be cleaved within lysosomes, ensuring that the drug is released precisely where needed .

Bioconjugation

Importance in Bioconjugation

The compound plays a significant role in bioconjugation processes, where it links biomolecules such as proteins and nucleic acids to enhance therapeutic delivery systems. This capability is essential for improving the pharmacokinetics and biodistribution of therapeutic agents.

Table 2: Bioconjugation Applications

| Application | Description |

|---|---|

| Protein Labeling | Facilitates labeling of proteins for tracking and analysis |

| Targeted Drug Delivery | Enhances specificity of drug delivery systems |

| Diagnostic Tools | Used in assays requiring specific peptide recognition |

Research on Protein Interactions

Studying Protein-Protein Interactions

This compound aids researchers in studying protein-protein interactions, which are critical for understanding cellular mechanisms. By incorporating this compound into peptide sequences used in assays, scientists can gain insights into how proteins interact within biological systems.

Case Study: Oxytocin Receptor Binding

Research involving this compound focused on the binding dynamics between oxytocin and its receptor. The study highlighted the compound's utility in elucidating receptor-ligand interactions, which are vital for developing therapies related to reproductive health .

Diagnostics

Role in Diagnostic Development

The compound is also explored for its potential in developing diagnostic tools, particularly those that require specific peptide recognition. Its application extends to creating assays that can detect biomarkers associated with diseases.

Table 3: Diagnostic Applications

| Diagnostic Tool | Use Case |

|---|---|

| Enzyme-Linked Immunosorbent Assay (ELISA) | Detects specific peptides or proteins associated with diseases |

| Biosensors | Monitors biological interactions through peptide recognition |

Mécanisme D'action

Mechanism: : The primary mechanism of action of Fmoc-Gly-Gly-OH in ADCs involves its cleavage in the lysosome. The Fmoc group protects the glycine residues during synthesis and is removed under basic conditions. In the lysosome, the glycine-glycine linker is cleaved, releasing the active drug .

Molecular Targets and Pathways

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Gly-OH: A simpler compound with a single glycine residue, used in peptide synthesis.

Fmoc-Ala-OH: Contains an alanine residue instead of glycine, offering different properties in peptide synthesis.

Fmoc-Lys(Boc)-OH: Contains a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group, used for introducing lysine residues in peptides.

Uniqueness

Activité Biologique

Fmoc-Gly-Gly-OH, or N-9-fluorenylmethyloxycarbonyl glycine-glycine, is a dipeptide derivative that plays a significant role in peptide synthesis and various biological applications. This compound is particularly notable for its use in solid-phase peptide synthesis (SPPS) and its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the protection of glycine with the Fmoc group, followed by coupling with another glycine residue. The method described in a patent outlines a process using inorganic alkali to dissolve glycine dipeptidase, followed by the addition of Fmoc-OSu or similar reagents. The yield of this compound can reach up to 95%, with high purity levels exceeding 99% .

2. Biological Activity

2.1 Mechanism of Action

This compound acts primarily as an intermediate in peptide synthesis. Its structure allows it to participate in various biochemical reactions, particularly in the formation of peptide bonds. The Fmoc group serves as a protective moiety that can be removed under basic conditions, facilitating the sequential addition of amino acids during SPPS .

2.2 Therapeutic Applications

Research indicates that peptides synthesized using this compound can exhibit various biological activities, including:

- Antimicrobial Activity : Certain peptide sequences that include Gly-Gly motifs have shown potential antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Dipeptides like this compound are being investigated for their roles in peptide-drug conjugates aimed at targeted cancer therapies .

- Hormonal Functions : Glycine-rich peptides are known to influence metabolic pathways and may play roles in regulating insulin secretion and glucose metabolism .

3. Case Studies and Research Findings

Several studies have highlighted the significance of this compound in biological systems:

- Study on Peptide Conjugates : A study demonstrated that peptide-drug conjugates incorporating Gly-Gly sequences could enhance drug delivery mechanisms while minimizing side effects .

- In Vitro Studies : Research involving GLP-1 receptor agonists has shown that glycine-containing peptides can improve pancreatic β-cell function, suggesting a role for this compound in diabetes management .

- Chemical Stability : Investigations into the stability of Fmoc-protected peptides indicated that the presence of Gly residues contributes to the overall stability of peptide chains during synthesis and storage .

4. Data Tables

Below is a summary table highlighting key properties and applications of this compound:

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 252.28 g/mol |

| Synthesis Yield | 85% - 95% |

| Purity Level | >99% |

| Applications | Peptide synthesis, drug delivery, antimicrobial agents |

5. Conclusion

This compound is a versatile compound with significant implications in peptide synthesis and biological activity. Its ability to serve as an intermediate in SPPS and its potential therapeutic applications highlight its importance in both research and clinical settings. Ongoing studies continue to explore its broader implications in drug development and therapeutic interventions.

Propriétés

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c22-17(20-10-18(23)24)9-21-19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKUOPULLUJMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427067 | |

| Record name | Fmoc-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35665-38-4 | |

| Record name | Fmoc-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-Gly-Gly-OH in the synthesis of Bivalirudin?

A1: this compound plays a crucial role in the solid-phase synthesis of Bivalirudin, a therapeutic peptide. Traditional synthesis methods often lead to the formation of impurities like Bivalirudin [-Gly] and Bivalirudin [+Gly]. The research demonstrates that by incorporating this compound during the specific coupling of the “X fragment” in the peptide sequence, the formation of these troublesome impurities is avoided []. This significantly simplifies the purification process and enhances the overall yield of Bivalirudin.

Q2: Besides Bivalirudin, are there other applications of this compound in peptide chemistry?

A2: Yes, this compound is not limited to Bivalirudin synthesis. It serves as a valuable building block for synthesizing various other polypeptide compounds []. This versatility stems from its structure as an amino-protected glycine dipeptide derivative, making it compatible with standard solid-phase peptide synthesis techniques.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.